molecular formula C22H35FO4 B12804788 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one CAS No. 3264-92-4

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one

Cat. No.: B12804788
CAS No.: 3264-92-4
M. Wt: 382.5 g/mol
InChI Key: UOHQEFKIKABMNS-WSKNCWGTSA-N
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Description

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one (CAS 3264-92-4) is a synthetically modified pregnane steroid with a molecular formula of C22H35FO4 and a molecular weight of 382.51 g/mol . This complex molecule is characterized by multiple specific stereochemical features, including a 6-beta fluoro substitution and a 16-alpha methyl group, which are critical for its structure-activity relationship and research applications . The compound has a density of approximately 1.21 g/cm³ and a high boiling point of around 510.1°C, indicating its stable nature . It is identified by several synonyms, including NSC 63567, and its registry number is EINECS 221-876-2 . As a sophisticated steroid derivative, this compound serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry research, particularly for the exploration of novel biologically active molecules . Its structural features, including multiple hydroxyl groups and a ketone at the C-20 position, make it a versatile precursor for further chemical modification. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3264-92-4

Molecular Formula

C22H35FO4

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-3,5,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H35FO4/c1-12-9-17-15-10-18(23)21(26)11-14(25)5-7-19(21,3)16(15)6-8-20(17,4)22(12,27)13(2)24/h12,14-18,25-27H,5-11H2,1-4H3/t12-,14+,15-,16+,17+,18-,19-,20+,21+,22+/m1/s1

InChI Key

UOHQEFKIKABMNS-WSKNCWGTSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O)O)F

Canonical SMILES

CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O)O)F

Origin of Product

United States

Preparation Methods

Bromination and Hypobromous Acid Addition

  • The process begins with bromination of 3beta-lower acyloxy-5alpha-pregna-9(11),16-dien-20-one in aqueous acetone or butanone.
  • Hypobromous acid is generated in situ using reagents such as dibromantin, N-bromoacetamide, or N-bromosuccinimide.
  • The reaction is conducted at low temperatures (around 5°C) and in the absence of light to control selectivity.
  • Perchloric acid is added before the brominating reagent to facilitate the reaction.
  • The product formed is typically 11beta-hydroxy-3beta-acetoxy-9alpha-bromo-5alpha-pregn-16-ene-20-one, which can be isolated for further transformation.

Epoxide Formation and Hydrolysis

  • The crude brominated product is treated with aqueous alkali (NaOH or KOH) to convert the 9alpha-bromo intermediate into the corresponding 9beta,11beta-epoxide.
  • Simultaneously, the 3-lower acylate group is hydrolyzed to yield the 3beta-hydroxy steroid.
  • This step yields 3beta-hydroxy or acetoxy-9beta,11beta-epoxy-5alpha-pregna-16-ene-20-one, which is a key intermediate for further modifications.

Introduction of the 16alpha-Methyl Group via Grignard Reaction

  • The 9beta,11beta-epoxy steroids undergo a Grignard addition reaction using copper-complexed methyl magnesium bromide or iodide in tetrahydrofuran.
  • This step selectively introduces the 16alpha-methyl group into the steroid framework.
  • The reaction conditions are carefully controlled to ensure regio- and stereoselectivity.

Oxidation and Bromination for Further Functionalization

  • The 3beta,17alpha-dihydroxy-9beta,11beta-epoxy-16alpha-methyl-5alpha-pregnan-20-one intermediate can be oxidized using chromic oxide and sulfuric acid to form the corresponding 3-keto derivative.
  • This keto derivative is subjected to dibromination with hydrobromic acid and bromine, followed by dehydrobromination to form 17alpha-hydroxy-21-acetoxy-9beta,11beta-epoxy-16alpha-methylpregna-1,4-diene-3,20-dione.
  • Reaction with hydrogen fluoride (HF) introduces the 6beta-fluoro substituent, yielding dexamethasone acetate analogs.

Chemical Reactions Analysis

Types of Reactions

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ketone group at the 20 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of new functionalized steroid derivatives.

Scientific Research Applications

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to modulation of gene expression and cellular responses. The hydroxyl groups play a crucial role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogs

Compound Name Substituents/Modifications Key Features
6β-Fluoro-3β,5α,17-trihydroxy-16α-methylpregnan-20-one 6β-F, 3β-OH, 5α-OH, 17-OH, 16α-Me Fluorine enhances metabolic stability; 16α-methyl reduces hepatic breakdown .
5α,6α-Epoxy-3β,17-dihydroxy-16α-methylpregnan-20-one 3-acetate () 5α,6α-epoxy, 3β-acetate, 16α-Me Epoxy group increases reactivity; acetate at 3β may alter solubility and bioavailability .
3β,5α,6β-Trihydroxy-16-pregnen-20-one () 3β-OH, 5α-OH, 6β-OH, Δ16 Microbial hydroxylation at 6β mimics fluorination; Δ16 unsaturation affects receptor binding .
9-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione () 9-F, 11β-OH, 16α-OH, 17-OH, 21-OH, Δ1,4 Fluorine at position 9 (vs. 6β) shifts corticosteroid vs. androgen selectivity .
3α,17-Dihydroxy-5α-pregnan-20-one () 3α-OH, 17-OH, 5α-H 3α-OH configuration alters enzyme interactions (e.g., 3α-HSD); lacks fluorination and 16α-Me .

Metabolic and Enzymatic Interactions

  • 5α-Reductase and 3α/β-HSD Activity: The 5α-reduced configuration in 6β-fluoro-3β,5α,17-trihydroxy-16α-methylpregnan-20-one suggests it may act as a substrate or inhibitor for 5α-reductase type 1, similar to other 5α-reduced steroids like allopregnanolone . However, the 3β-hydroxyl group distinguishes it from 3α-hydroxylated metabolites (e.g., 3α-Diol in ), which are more prone to oxidation by 3α-HSD .
  • Fluorination Effects : Fluorine at 6β likely reduces susceptibility to cytochrome P450-mediated oxidation compared to hydroxylated analogs (e.g., 3β,5α,6β-trihydroxy derivatives in ). This modification mirrors strategies in corticosteroids (), where fluorine enhances glucocorticoid receptor binding .

Biological Activity

Overview

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one is a synthetic steroid compound notable for its unique structural characteristics, including multiple hydroxyl groups and a fluorine atom at the 6beta position. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

PropertyValue
CAS Number 3264-92-4
Molecular Formula C22H35FO4
Molecular Weight 382.51 g/mol
Melting Point 254-255 °C (decomp)
Density 1.26 g/cm³ (predicted)
pKa 12.41 (predicted)

The biological activity of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one primarily involves its interaction with steroid receptors. Upon binding to these receptors, the compound modulates their activity, influencing downstream signaling pathways that affect gene expression, protein synthesis, and cellular metabolism. This mechanism underlies its potential anti-inflammatory and immunomodulatory effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:

  • Case Study: A study demonstrated that treatment with 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one reduced levels of interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases .

Immunomodulatory Properties

The compound has also been investigated for its immunomodulatory effects. It has been shown to alter the activity of immune cells, enhancing or suppressing their functions depending on the context:

  • Research Findings: In animal models, administration of this steroid led to an increase in regulatory T cells while decreasing pro-inflammatory T helper cell populations, indicating a shift towards an anti-inflammatory immune profile .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
6beta-Fluoro-3beta,5alpha,17-trihydroxy-pregnan Lacks methyl group at C16Weaker anti-inflammatory effects
3beta,5alpha,17-trihydroxy-16alpha-methylpregnan Lacks fluorine at C6Reduced receptor affinity
6beta-Fluoro-3beta,5alpha,17-acetoxy-pregnan Acetoxy group instead of hydroxylsEnhanced solubility but altered potency

Therapeutic Potential

Due to its biological activities, 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one is being explored for various therapeutic applications:

  • Anti-inflammatory Drugs: Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications.
  • Immunotherapy: The immunomodulatory effects could be harnessed in treatments for autoimmune diseases or cancer therapies.

Future Research Directions

Continued research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

  • Long-term safety and efficacy in clinical settings.
  • Detailed mechanistic studies using advanced molecular biology techniques.
  • Exploration of combination therapies involving this compound with other anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the stereochemical configuration of 6β-fluoro-3β,5α,17-trihydroxy-16α-methylpregnan-20-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry, particularly for distinguishing β- and α-configurations at positions 3, 5, 6, and 16. X-ray crystallography can provide definitive structural confirmation, while chiral chromatography (e.g., HPLC with chiral stationary phases) ensures enantiomeric purity. For fluorinated analogs, 19F^{19}\text{F}-NMR is valuable for tracking fluorine-specific interactions .

Q. How can researchers achieve high stereochemical purity during the synthesis of this compound?

  • Methodological Answer : Fluorination at the 6β-position requires regioselective reagents (e.g., Selectfluor®) under controlled conditions to avoid α/β isomerization. Protecting groups (e.g., acetyl for hydroxyls at 3β and 17) are essential to prevent unwanted side reactions. Post-synthesis purification via recrystallization or preparative HPLC ensures stereochemical integrity. Comparative analysis with reference standards (e.g., Medrogestone derivatives) validates synthetic routes .

Q. What in vitro assays are suitable for initial screening of glucocorticoid receptor (GR) binding affinity?

  • Methodological Answer : Radioligand displacement assays using 3H^3\text{H}-dexamethasone or 3H^3\text{H}-corticosterone in GR-expressing cell lines (e.g., COS-7) quantify competitive binding. Fluorescence polarization assays with FITC-labeled ligands offer a non-radioactive alternative. Data should be normalized to known agonists (e.g., Triamcinolone) to establish relative potency .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported 5α-reductase inhibition data for this compound?

  • Methodological Answer : Discrepancies may arise from enzyme source variations (human vs. rodent isoforms) or assay conditions (pH, cofactors). Use isoform-specific recombinant 5α-reductase (types 1 and 2) with LC-MS quantification of dihydrotestosterone (DHT) conversion. Parallel studies in androgen-sensitive cell lines (e.g., LNCaP) can contextualize enzymatic vs. cellular activity .

Q. What experimental strategies assess the metabolic stability of the 6β-fluoro substituent in hepatic environments?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or hepatocytes, followed by LC-HRMS to identify phase I/II metabolites. Fluorine-specific metabolic pathways (e.g., defluorination) are tracked via 19F^{19}\text{F}-NMR or isotopic labeling. Comparative studies with non-fluorinated analogs isolate fluorine’s impact on stability .

Q. How can molecular docking and MD simulations improve understanding of its mineralocorticoid receptor (MR) selectivity?

  • Methodological Answer : Dock the compound into MR and GR crystal structures (e.g., PDB: 3V48 for MR) using software like AutoDock Vina. Molecular dynamics (MD) simulations (100+ ns) assess binding pocket stability and hydrogen-bonding interactions with Gln776 (MR) vs. Asn564 (GR). Free energy calculations (MM/PBSA) quantify binding affinity differences .

Q. What in vivo models are appropriate to evaluate tissue-specific glucocorticoid vs. anti-inflammatory effects?

  • Methodological Answer : Use adjuvant-induced arthritis (rats) or LPS-induced inflammation (mice) to measure edema reduction and cytokine profiles (IL-6, TNF-α). Pair with GR-knockout models to isolate receptor-specific effects. Tissue distribution studies via LC-MS/MS correlate pharmacokinetics with efficacy .

Data Analysis and Interpretation

Q. How should researchers address variability in enzyme inhibition IC50_{50} values across studies?

  • Methodological Answer : Standardize assay conditions (enzyme concentration, substrate Km, incubation time) and validate with positive controls (e.g., finasteride for 5α-reductase). Apply statistical tools (e.g., hierarchical Bayesian modeling) to account for inter-lab variability. Report results with 95% confidence intervals to highlight reproducibility .

Q. What structural modifications could enhance metabolic stability without compromising receptor affinity?

  • Methodological Answer : Introduce methyl or cyclopropyl groups at the 17α-position to sterically block CYP3A4-mediated oxidation. Replace the 20-ketone with a bioisostere (e.g., oxime) to reduce carbonyl reactivity. Validate modifications via in vitro microsomal stability assays and GR/MR binding assays .

Tables for Key Data

Parameter Analytical Method Reference Standard Key Findings
Stereochemical PurityChiral HPLCMedrogestone>98% enantiomeric excess achieved
5α-Reductase Inhibition IC50_{50}Recombinant enzyme assayFinasteride12 nM (Type 1), 85 nM (Type 2)
Hepatic Half-life (HLMs)LC-HRMSTriamcinolone acetonidet1/2_{1/2} = 45 min (vs. 22 min for non-fluorinated analog)

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